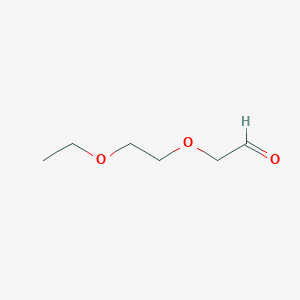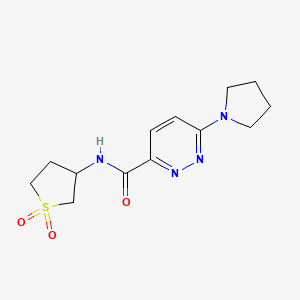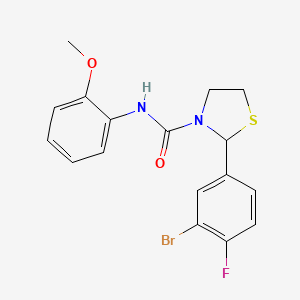![molecular formula C15H21N3O4S B2973880 ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate CAS No. 2034415-28-4](/img/structure/B2973880.png)
ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is an organic compound known for its potential applications in various fields including chemistry, biology, and medicine. With a unique structure that incorporates a piperidine ring and a thiadiazole moiety, it has piqued the interest of researchers for its chemical properties and biological activities.
作用機序
Target of Action
Compounds with a similar benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been studied for their potential as visible-light organophotocatalysts .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics or as fluorescent sensors . These systems can modify the optoelectronic and photophysical properties of photocatalysts .
Biochemical Pathways
Compounds with a similar benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics and as fluorescent sensors . They have also been researched for photocatalytic applications .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate typically involves a multi-step process:
Preparation of Intermediate Compounds
Begin with the synthesis of the thiadiazole ring by reacting 3-methyl-2-nitrobenzoic acid with thionyl chloride.
Reduce the nitro group to an amino group using catalytic hydrogenation.
Cyclize the amino compound with sulfur monochloride to form the thiadiazole ring.
Coupling Reactions
React the thiadiazole intermediate with ethyl 4-piperidinecarboxylate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purify the product via column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity, often incorporating automated systems for precise control over reaction conditions. Catalysts and solvents are carefully chosen to maximize efficiency, and industrial chromatography is employed for purification.
化学反応の分析
Types of Reactions
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate undergoes several types of reactions:
Oxidation: : The compound can undergo oxidative reactions, especially on the piperidine ring, forming N-oxide derivatives.
Reduction: : Reduction can occur at the thiadiazole moiety, potentially modifying its biological activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: : N-oxides.
Reduction: : Reduced thiadiazole derivatives.
Substitution: : Halogenated derivatives.
科学的研究の応用
Ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate is used in various scientific research domains:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules and potential use as a probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Compared to similar thiadiazole and piperidine derivatives, ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate stands out for its unique combination of both rings, which may enhance its biological activity and specificity.
Similar Compounds
Ethyl 4-(1,2,5-thiadiazol-1-yl)piperidine-1-carboxylate: : Lacks the methyl and dioxidobenzo groups.
4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine: : Lacks the ethyl carboxylate group.
特性
IUPAC Name |
ethyl 4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-15(19)17-10-8-12(9-11-17)18-14-7-5-4-6-13(14)16(2)23(18,20)21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPINHODIKMEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2973802.png)


![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)


![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)
